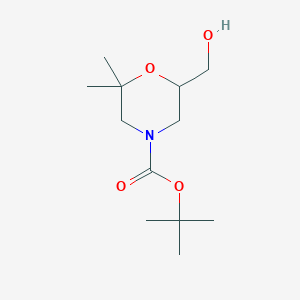

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Overview

Description

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a dimethylmorpholine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylmorpholine-4-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a primary alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, primary alcohols, and substituted morpholine derivatives. These products have various applications in chemical synthesis and research .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has been explored for its potential in drug formulation. Its morpholine structure is known to enhance the bioavailability of various drug candidates. Research has demonstrated that derivatives of this compound exhibit significant activity against certain types of cancer cells, making it a candidate for further development in anticancer therapies .

Agrochemical Formulations

In the field of agrochemicals, this compound is being investigated for its use as a pesticide or herbicide. Its ability to penetrate plant tissues effectively allows it to act as a carrier for active ingredients, improving the efficacy of agricultural treatments . Studies have shown that formulations containing this compound can enhance the stability and effectiveness of herbicides under various environmental conditions.

Materials Science

This compound is also being utilized in materials science, particularly in the development of polymers and coatings. Its properties allow it to serve as a plasticizer or stabilizer in polymer matrices, enhancing flexibility and durability . Research indicates that incorporating this compound into polymer blends can significantly improve mechanical properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. The research found that specific modifications to the compound's structure increased its cytotoxicity against breast cancer cell lines. The results indicated a potential pathway for developing new cancer therapies based on this compound .

Case Study 2: Agrochemical Efficacy

In another study focused on agrochemicals, researchers tested formulations containing this compound as an adjuvant for herbicides. The findings revealed that the addition of this compound improved herbicide absorption and efficacy by up to 30% compared to standard formulations. This suggests that it could play a crucial role in enhancing agricultural productivity through better pest management strategies .

Mechanism of Action

The mechanism of action of Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives, such as:

- Tert-butyl 2,2-dimethylmorpholine-4-carboxylate

- 6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

- Tert-butyl 6-(hydroxymethyl)-morpholine-4-carboxylate

Uniqueness

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is unique due to the presence of both a tert-butyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in synthetic chemistry and research .

Biological Activity

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate, commonly referred to as Tert-butyl morpholine carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H23NO4

- Molecular Weight : 245.32 g/mol

- CAS Number : 138165-75-0

The compound features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of various drugs. The tert-butyl and hydroxymethyl substituents contribute to its unique chemical behavior.

The biological activity of Tert-butyl morpholine carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as a covalent inhibitor for specific enzymes involved in inflammatory responses. The ability to form stable adducts with target proteins enhances its therapeutic potential in conditions such as cancer and chronic inflammation .

- Cytokine Modulation : Research has indicated that Tert-butyl morpholine carboxylate can modulate cytokine production, which is crucial in managing inflammatory diseases. The compound has shown efficacy in reducing levels of pro-inflammatory cytokines in vitro .

- Antimicrobial Properties : Some studies have explored the antimicrobial potential of morpholine derivatives, suggesting that Tert-butyl morpholine carboxylate may exhibit activity against certain bacterial strains .

Case Study Analysis

A review of existing literature reveals several case studies highlighting the biological effects of Tert-butyl morpholine carboxylate:

- Study on Inflammatory Response : A study evaluated the compound's effect on human whole blood (hWB) phenotypes, demonstrating a significant reduction in inflammatory cytokine responses with an IC50 value of approximately 10 nM . This indicates a strong potential for therapeutic applications in inflammatory diseases.

- Cancer Cell Line Studies : In vitro experiments using cancer cell lines have shown that Tert-butyl morpholine carboxylate inhibits cell proliferation through apoptosis induction. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and death .

Summary of Findings

| Study Focus | Key Findings | IC50 Value |

|---|---|---|

| Inflammatory Cytokines | Reduced cytokine production | 10 nM |

| Cancer Cell Proliferation | Induced apoptosis in cancer cell lines | Not specified |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate, and what key intermediates should be prioritized?

- Methodological Answer : Synthesis typically involves multi-step sequences, including: (i) Formation of the morpholine ring via cyclization of amino alcohols or epoxide intermediates. (ii) Introduction of the hydroxymethyl group using reductive amination or hydroxyl-protection strategies (e.g., tert-butyloxycarbonyl (Boc) protection). (iii) Dimethylation via alkylation with methyl halides or Mitsunobu reactions. Key intermediates include Boc-protected morpholine precursors and hydroxymethyl-containing building blocks. Prioritize intermediates with stable protecting groups to avoid side reactions .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of: (i) NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry. (ii) X-ray crystallography to resolve 3D conformation and hydrogen-bonding networks, as demonstrated for related phenylmorpholine derivatives . (iii) Mass spectrometry (MS) for molecular weight validation.

Q. What are the critical storage conditions to maintain the compound’s stability?

- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at 2–8°C , shielded from light and moisture. Avoid prolonged exposure to strong acids/bases or oxidizing agents, as tert-butyl esters are prone to hydrolysis under acidic/alkaline conditions .

Q. What analytical techniques are essential for assessing purity and potential degradation products?

- Methodological Answer : (i) High-performance liquid chromatography (HPLC) with UV detection to quantify purity. (ii) Gas chromatography-mass spectrometry (GC-MS) for volatile degradation byproducts. (iii) Thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How can discrepancies in reaction yields during the introduction of the hydroxymethyl group be systematically addressed?

- Methodological Answer : Optimize by: (i) Screening reaction solvents (e.g., DMF vs. THF) to balance polarity and steric effects. (ii) Adjusting stoichiometry of reducing agents (e.g., NaBH4 vs. LiAlH4) to minimize over-reduction. (iii) Employing in situ FTIR to monitor intermediate formation and reaction progress .

Q. What computational methods predict the compound's interaction with biological targets like α2 adrenergic receptors?

- Methodological Answer : (i) Perform molecular docking (e.g., AutoDock Vina) using crystal structures of α2 receptors to map binding affinities. (ii) Conduct molecular dynamics (MD) simulations to assess conformational stability of ligand-receptor complexes. (iii) Validate predictions with surface plasmon resonance (SPR) or radioligand binding assays .

Q. How do steric effects from the tert-butyl and dimethyl groups influence the compound's conformational flexibility?

- Methodological Answer : (i) Analyze X-ray crystallography data to compare bond angles and torsional strain in related morpholine derivatives. (ii) Use density functional theory (DFT) calculations to model energy barriers for ring puckering or substituent rotation. (iii) Correlate steric bulk with solubility profiles via Hansen solubility parameters .

Q. What strategies mitigate competing side reactions during the formation of the morpholine ring?

- Methodological Answer : (i) Employ microwave-assisted synthesis to reduce reaction time and byproduct formation. (ii) Use Lewis acid catalysts (e.g., ZnCl2) to enhance regioselectivity during cyclization. (iii) Optimize pH and temperature to favor intramolecular nucleophilic attack over intermolecular coupling .

Q. How does the hydroxymethyl group's position affect the compound's hydrogen-bonding potential in crystal structures?

- Methodological Answer : (i) Compare hydrogen-bonding motifs in X-ray structures of analogs with varying substituent positions. (ii) Measure solubility in polar vs. nonpolar solvents to infer intermolecular interactions. (iii) Conduct solid-state NMR to probe hydrogen-bond dynamics in crystalline lattices .

Q. What in vitro models are suitable for preliminary evaluation of pharmacological activity?

Properties

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFSVQAEKAPAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.